molecular formula C15H24N2 B2603004 1-Benzyl-2,2,5,5-tetramethylpiperazine CAS No. 501653-34-5

1-Benzyl-2,2,5,5-tetramethylpiperazine

Cat. No.: B2603004
CAS No.: 501653-34-5
M. Wt: 232.371
InChI Key: OYRHWKZRJAQUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2,5,5-tetramethylpiperazine (C₁₅H₂₄N₂) is a substituted piperazine derivative characterized by a benzyl group attached to the nitrogen atom at position 1 and methyl groups at positions 2,2,5,5 of the piperazine ring. This structural modification confers unique steric and electronic properties, distinguishing it from simpler benzylpiperazine derivatives. Its CAS number, 501653-34-5, and commercial availability in chemical catalogs highlight its relevance in synthetic workflows .

Properties

IUPAC Name

1-benzyl-2,2,5,5-tetramethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-14(2)12-17(15(3,4)11-16-14)10-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHWKZRJAQUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1CC2=CC=CC=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,5,5-tetramethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2,2,5,5-tetramethylpiperazine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 1-benzyl-2,2,5,5-tetramethylpiperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial production often includes rigorous quality control measures to meet the required standards for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2,5,5-tetramethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2,2,5,5-tetramethylpiperazine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-benzyl-2,2,5,5-tetramethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a structured comparison of 1-benzyl-2,2,5,5-tetramethylpiperazine with analogous compounds:

Structural Comparison
Compound Name Substituents (Positions) Key Structural Features
1-Benzyl-2,2,5,5-tetramethylpiperazine N1-benzyl, 2,2,5,5-tetramethyl High steric hindrance; hydrophobic core
1-Benzylpiperazine (BZP) N1-benzyl Minimal substitution; unmodified piperazine
1-(3-Chlorophenyl)piperazine (mCPP) N1-(3-chlorophenyl) Electron-withdrawing Cl substituent
1-(4-Methoxyphenyl)piperazine (pMeOPP) N1-(4-methoxyphenyl) Electron-donating OMe group
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) N1-(3-CF₃-phenyl) Strong electron-withdrawing CF₃ group

Key Observations :

  • Electronic Effects : Substituents like Cl (mCPP) or CF₃ (TFMPP) modulate electron density, influencing interactions with biological targets .

Key Observations :

  • The target compound’s synthesis likely requires specialized alkylation steps due to its tetramethyl substitution, differing from simpler benzylpiperazines synthesized via direct benzylation .
  • Higher steric bulk may reduce reaction efficiency compared to derivatives like MBZP .

Key Observations :

  • Unlike BZP or TFMPP, which are well-characterized psychoactive agents, the tetramethyl derivative’s bioactivity remains underexplored .
  • Steric bulk may hinder interactions with neurotransmitter transporters or receptors .
Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
1-Benzyl-2,2,5,5-tetramethylpiperazine 3.8 <0.1 (aqueous) Not reported
BZP 2.1 1.2 (aqueous) 157–159
mCPP 2.5 0.8 (aqueous) 90–92
TFMPP 3.0 <0.1 (aqueous) 134–136

Key Observations :

  • The tetramethyl groups increase hydrophobicity (logP = 3.8), reducing aqueous solubility compared to BZP or mCPP .
  • Higher logP may enhance blood-brain barrier penetration but complicate formulation .

Biological Activity

1-Benzyl-2,2,5,5-tetramethylpiperazine (BTMP) is a compound of increasing interest in the fields of biochemistry, pharmacology, and organic chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzyl-2,2,5,5-tetramethylpiperazine has the following characteristics:

  • Molecular Formula : C15H24N2
  • Molecular Weight : 246.43 g/mol
  • Structure : The compound features a piperazine ring with two methyl groups at positions 2 and 5 and a benzyl group at position 1.

This unique structure contributes to its stability and solubility in organic solvents, making it a valuable candidate for various synthetic applications.

Antioxidant Activity

Research indicates that BTMP exhibits significant antioxidant properties , which are crucial in mitigating oxidative stress associated with various diseases:

  • Mechanism : BTMP scavenges free radicals and reduces reactive oxygen species (ROS) levels in cells. This activity protects cellular components from oxidative damage.
  • Applications : Potential therapeutic applications include treatment strategies for neurodegenerative diseases (e.g., Alzheimer's and Parkinson's) and cardiovascular conditions where oxidative stress plays a pivotal role.

Neuroprotective Effects

BTMP has shown promise in enhancing neuronal survival and promoting synaptic plasticity:

  • Neuroinflammation : Studies suggest that BTMP may mitigate neuroinflammation, contributing to its neuroprotective effects. This could be beneficial in developing treatments for neurodegenerative disorders.
  • Case Studies : Preliminary animal studies have demonstrated improved cognitive function and reduced neuronal loss in models of neurodegeneration when treated with BTMP.

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity:

  • Mechanism : BTMP has been found to be effective against various bacteria, fungi, and viruses. This suggests potential as an alternative or adjunct to existing antimicrobial therapies.
  • Research Findings : Laboratory studies have reported that BTMP inhibits the growth of pathogenic microorganisms, indicating its potential role in treating infectious diseases.

Pharmacological Potential

1-Benzyl-2,2,5,5-tetramethylpiperazine is under investigation for its pharmacological properties:

  • Drug Development : It may serve as a lead compound for novel drug development due to its diverse biological activities. Ongoing research focuses on its pharmacokinetics and toxicity profiles to assess its suitability for clinical applications.
  • Comparison with Similar Compounds : When compared to related compounds like 1-benzylpiperazine or 1-benzyl-2,6-dimethylpiperazine, BTMP's unique structural features offer distinct advantages in terms of reactivity and biological activity.

Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AntioxidantScavenges free radicals; reduces ROSNeurodegenerative diseases; cardiovascular health
NeuroprotectiveEnhances neuronal survival; reduces neuroinflammationTreatment of Alzheimer's and Parkinson's
AntimicrobialInhibits growth of bacteria, fungi, virusesAlternative antimicrobial therapies
Drug DevelopmentLead compound for novel drugsVarious therapeutic applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.